molecular formula C26H30N2O3S2 B4021493 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

Cat. No. B4021493
M. Wt: 482.7 g/mol
InChI Key: OUUJDLXYOXWDRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide" often involves solid phase synthesis techniques and modifications of benzoyl and sulfonamide groups. For instance, Luo and Huang (2004) detailed the solid phase synthesis of N-p-Methylbenzyl benzamide 4, starting from polystyryl- sulfonyl chloride resin and proceeding through a series of reactions including treatment with p-methylbenzyl amine, acylation, and cleavage to yield the final product with a substantial yield. The synthesized compound's crystal structure was determined using single-crystal X-ray diffraction, showcasing its complex architecture (Luo & Huang, 2004).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of such compounds. The crystal structure analysis by Luo and Huang (2004) revealed an orthorhombic space group with defined cell dimensions and intermolecular hydrogen bonds, indicating the stability and potential interaction sites of the molecule. Such analyses are fundamental in predicting the behavior of the compound in various chemical reactions and environments.

Chemical Reactions and Properties

The compound and its derivatives have been explored for their chemical reactions and properties, particularly in synthesizing fluorobenzyl analogues and investigating their biological properties. Garg et al. (2007) focused on synthesizing fluorobenzyl analogues of DASB, assessing its in vitro and in vivo properties to understand its biological relevance, which is important for designing compounds with specific biological activities (Garg et al., 2007).

Physical Properties Analysis

The physical properties, including crystal morphology, melting points, and solubility, are essential for practical applications. Goel et al. (2017) presented a comprehensive analysis of N-(4-methylbenzyl)benzamide's physical properties, including its crystal morphology and mechanical strength, providing valuable insights for its application in optical and piezoelectric materials (Goel et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different agents and stability under various conditions, is crucial for application in synthesis and material development. For instance, Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as NHE inhibitors, highlighting the importance of substituent positions and their impact on inhibitory activity, illustrating the compound's chemical versatility (Baumgarth et al., 1997).

properties

IUPAC Name

4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S2/c1-20-4-8-22(9-5-20)18-28(33(3,30)31)25-14-12-24(13-15-25)26(29)27-16-17-32-19-23-10-6-21(2)7-11-23/h4-15H,16-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJDLXYOXWDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
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4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
Reactant of Route 6
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

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